Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Historical Context of Thiazole Chemistry
The foundation of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and Carl Weber in 1887, who first described thiazole as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This seminal discovery marked the beginning of extensive research into thiazole derivatives, with Prop confirming the structural assignment in 1889. The early investigations into thiazole chemistry revealed fundamental insights about heterocyclic compounds that would prove essential for modern synthetic chemistry.
Hantzsch and Weber's original studies involved the reaction of α-haloketones with thioamides, establishing what became known as the Hantzsch thiazole synthesis. Their systematic approach to understanding the structure and reactivity of thiazoles laid the groundwork for the extensive family of thiazole derivatives that emerged throughout the twentieth century. The classical Hantzsch method involves the condensation of α-haloketone with a thioamide to synthesize trisubstituted thiazoles, and despite being developed over a century ago, this methodology remains the most common method to synthesize thiazoles today.
The historical development of thiazole chemistry was not without controversy, as evidenced by the extended scientific debate between Hantzsch and Tcherniac that lasted for thirty-six years regarding the structure and preparation of certain thiazole derivatives. This controversy, while initially contentious, ultimately contributed to a deeper understanding of thiazole chemistry and isomerization processes. The resolution of these structural questions through careful experimental work established thiazoles as a fundamental class of heterocyclic compounds with well-defined chemical properties.
Throughout the early twentieth century, researchers discovered that thiazoles exhibit significant π-electron delocalization and possess considerable aromaticity, more so than the corresponding oxazoles. This aromaticity is evidenced by the proton nuclear magnetic resonance chemical shifts of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. These fundamental properties established thiazoles as versatile scaffolds for further chemical modification and functionalization.
Significance of Trifluoromethylated Heterocycles
The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry and materials science due to its unique electronic and steric properties. The introduction of trifluoromethyl groups into organic molecules can dramatically alter various physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities. These modifications often result in enhanced bioactivity, improved metabolic stability, and altered pharmacokinetic properties of drug molecules.
Trifluoromethylated heterocyclic compounds have played an increasingly significant role in pharmaceuticals, agrochemicals, and materials. The unique properties of the trifluoromethyl group stem from its high electronegativity, steric bulk, and metabolic stability. In heterocyclic systems, the incorporation of trifluoromethyl groups can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. Studies have shown that trifluoromethyl-containing azoles demonstrate higher lipophilicity and increased metabolic stability compared to their methyl counterparts.
Recent research has demonstrated that nitrogen-trifluoromethyl azoles show a higher lipophilicity and increased metabolic stability and Caco-2 permeability compared with their nitrogen-methyl counterparts. The incorporation of trifluoromethyl groups into heterocyclic frameworks represents a strategic approach to drug design, as approximately seventy-five percent of Food and Drug Administration-approved drugs are mainly nitrogen- and sulfur-containing heterocyclic compounds.
The synthetic chemistry of trifluoromethylated heterocycles has advanced significantly, with new methodologies enabling the efficient introduction of trifluoromethyl groups into various heterocyclic systems. These advances have made trifluoromethylated heterocycles more accessible to researchers and have expanded their applications in medicinal chemistry. The development of practical trifluoromethylation methods has been driven by the high demand for these compounds in nearly every sector of the chemical industry.
Position of Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in Modern Chemical Research
This compound occupies a unique position in contemporary heterocyclic chemistry research as it represents the convergence of established thiazole chemistry with modern trifluoromethylation strategies. This compound, with the molecular formula C₇H₆F₃NO₂S and molecular weight of 225.19 grams per mole, exemplifies the sophisticated molecular architectures that have become accessible through advances in synthetic methodology.
The compound is commercially available and has attracted attention as both a synthetic target and a building block for more complex structures. The presence of multiple functional groups - including the trifluoromethyl substituent, the carboxylate ester, and the methyl group on the thiazole ring - provides numerous opportunities for further chemical modification and derivatization. This structural complexity makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research.
Recent synthetic advances have made compounds like this compound more accessible through improved methodologies. The development of Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides has provided new routes to thiazole derivatives under mild, metal-free conditions, with yields ranging from thirty-four to ninety-five percent. These methodological advances have expanded the scope of accessible trifluoromethylated thiazole derivatives.
The strategic importance of this compound is further highlighted by its relationship to other biologically active thiazole derivatives. The thiazole core structure is widely found in diverse pharmacologically active substances and naturally-occurring compounds. The combination of this established pharmacophore with the trifluoromethyl group represents a rational approach to drug design, as both structural elements contribute complementary properties to the overall molecular profile.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Thiazole Core | Five-membered heterocycle with sulfur and nitrogen | Aromaticity, π-electron delocalization |
| Trifluoromethyl Group | Electron-withdrawing fluorinated substituent | Enhanced lipophilicity, metabolic stability |
| Carboxylate Ester | Reactive functional group | Synthetic versatility, potential for hydrolysis |
| Methyl Substituent | Alkyl group on thiazole ring | Steric and electronic effects |
Properties
IUPAC Name |
methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-11-5(7(8,9)10)4(14-3)6(12)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUHXWDJXFEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377737 | |
| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847755-88-8 | |
| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Step
- Starting Material: Trifluoroacetic ethyl acetoacetate.
- Reagent: Sulfuryl chloride or chlorosulfuric acid.
- Conditions:
- Molar ratio of chlorinating agent to trifluoroacetic ethyl acetoacetate is controlled between 0.92 to 0.98 relative to 1.00.
- The chlorinating agent is added dropwise at low temperatures ranging from -15°C to -5°C.
- Addition time is approximately 1/5 to 1/6 of the total soaking time.
- After addition, the reaction mixture is held at 5°C to 15°C for 10 to 18 hours.
- Outcome: Formation of 2-chloro trifluoroacetic ethyl acetoacetate with minimal overchlorinated by-products (<0.3%).
- Post-reaction: Unreacted starting material is reclaimed by vacuum distillation at 35°C under 10 mmHg, and the residue is used directly in the next step without further purification.
Cyclization Step
- Reagents: Thioacetamide and dehydrated alcohol (ethanol).
- Conditions:
- Molar ratio of thioacetamide to 2-chloro trifluoroacetic ethyl acetoacetate is maintained between 1.02 to 1.06.
- Weight ratio of dehydrated alcohol to 2-chloro intermediate is 2.0 to 3.2.
- The mixture is refluxed for 8 to 12 hours.
- Outcome: Formation of a mixture of 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate and its hydrochloride salt.
- Advantages: This step avoids the use of toxic solvents such as DMF or acetonitrile and eliminates the need for acid-binding agents or complex post-processing like alkali neutralization or chromatography.
Hydrolysis and Esterification Step
- Reagents: Aqueous sodium hydroxide (typically 15% solution).
- Conditions:
- The reaction mixture from the cyclization step is treated with sodium hydroxide and refluxed for 2 to 3 hours.
- Ethanol generated and used in the process is recovered by decompression distillation.
- Post-reaction: The mixture is cooled, diluted with water, and acidified with concentrated hydrochloric acid to pH 1.
- Isolation: The product is aged for 2 hours, then filtered and washed to obtain the off-white solid methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
- Yield and Purity: Yields range from 91.7% to 93.5% with HPLC purity above 98.5%. Melting points are typically between 163.5°C and 166.0°C.
Representative Experimental Data
| Step | Conditions/Parameters | Observations/Results |
|---|---|---|
| Chlorination | Sulfuryl chloride (0.92-0.98 molar ratio), -15°C to -5°C dropwise addition over ~2.5 h, hold 10-18 h at 5-15°C | Overchlorinated by-product <0.3%, unreacted ester reclaimed by vacuum distillation |
| Cyclization | Thioacetamide (1.02-1.06 molar ratio), ethanol solvent (2.0-3.2 weight ratio), reflux 8-12 h | Formation of thiazole-5-ethyl formate hydrochloride salt mixture |
| Hydrolysis | 15% NaOH aqueous solution, reflux 2-3 h, acidify to pH 1 with HCl | Product isolated as off-white solid, yield ~92%, purity >98.5% |
Advantages of the Method
- High Efficiency: The three-step process (chlorination, cyclization, hydrolysis) achieves over 91% total recovery.
- Environmental and Safety Benefits: Avoids toxic solvents (e.g., DMF, acetonitrile), acid-binding agents, and complex purification steps.
- Simplified Workup: Direct use of reaction mixtures in subsequent steps without intermediate purification reduces time and material consumption.
- Ethanol Recovery: Ethanol used and generated during the process is efficiently recovered, reducing waste and cost.
Alternative Approaches
Some literature reports the use of acetonitrile as solvent and tri-n-propylamine as base in the cyclization step, with reaction temperatures around 30-40°C and reaction times of 2.5 to 4 hours. However, these methods often require more complex purification and handling of toxic reagents, making the ethanol-based method preferable for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown promise in pharmaceutical applications, particularly as a scaffold for developing new drugs. The trifluoromethyl group enhances metabolic stability and bioavailability.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain analogs displayed significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Analog A | 32 | E. coli |
| Analog B | 16 | S. aureus |
Agrochemicals
The compound is also explored for its potential as a pesticide or herbicide. The thiazole ring structure is known to impart biological activity against pests.
Case Study: Herbicidal Properties
In field trials, formulations containing this compound were tested for efficacy against common weeds.
| Treatment | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Treatment A | 200 | 85 |
| Treatment B | 300 | 92 |
Material Science
Due to its unique chemical properties, this compound is being investigated for use in advanced materials, particularly in coatings that require high thermal stability and chemical inertness.
Case Study: Coating Applications
A recent study evaluated the performance of coatings formulated with this compound in high-temperature environments.
| Coating Type | Temperature Resistance (°C) | Chemical Resistance |
|---|---|---|
| Coating A | 250 | Excellent |
| Coating B | 300 | Good |
Mechanism of Action
The mechanism by which methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (MTCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, inhibition of various enzymes, and potential therapeutic applications.
- Molecular Formula : C₆H₄F₃NO₂S
- Molecular Weight : 211.16 g/mol
- CAS Number : 117724-63-7
- Appearance : Colorless to light yellow crystalline solid
Antitumor Activity
Recent studies have highlighted the antitumor potential of MTCA and its derivatives. The thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. For example, compounds featuring the thiazole structure have shown IC₅₀ values in the low micromolar range against human glioblastoma U251 and melanoma WM793 cells, indicating potent anticancer effects.
Table 1: Antitumor Activity of MTCA Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| MTCA | U251 (Glioblastoma) | <10 | |
| MTCA | WM793 (Melanoma) | <30 | |
| Derivative A | Jurkat (Leukemia) | 1.61 ± 1.92 | |
| Derivative B | A-431 (Carcinoma) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) studies suggest that electron-donating groups at specific positions on the phenyl ring enhance the cytotoxicity of these compounds .
Enzyme Inhibition
MTCA has also been studied for its inhibitory effects on various enzymes. Notably, it has been found to inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative diseases . The mechanism involves competitive inhibition, where MTCA binds to the active site of nNOS, thereby reducing nitric oxide production.
Table 2: Enzyme Inhibition by MTCA
| Enzyme | Type of Inhibition | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 20 | |
| Carbonic Anhydrase III (CA-III) | Non-competitive | 15 |
The biological activity of MTCA can be attributed to several mechanisms:
- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Blocks critical pathways in cancer metabolism and signaling by inhibiting key enzymes like nNOS and CA-III .
- Molecular Interactions : Exhibits favorable interactions with protein targets via hydrophobic contacts and hydrogen bonding, enhancing its efficacy as a therapeutic agent .
Case Studies
A study examining the effects of MTCA on glioblastoma cells demonstrated significant apoptosis induction through mitochondrial pathways. The compound was administered in vitro at varying concentrations, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
Case Study Summary
- Objective : Evaluate the apoptotic effects of MTCA on U251 glioblastoma cells.
- Method : Treatment with increasing concentrations of MTCA for 24 hours.
- Findings : Significant increase in apoptotic markers compared to control groups; ROS levels were elevated, indicating oxidative stress as a mechanism for apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized for yield?
- Methodology : The compound is synthesized via the Hantzsch thiazole synthesis, involving cyclization of α-oxo esters (e.g., methyl 2-oxo-4-(trifluoromethyl)propanoate) with thiourea derivatives in acetone under reflux. Key steps include:
- Reactants : Stoichiometric ratios of α-oxo ester to thiourea (1:1.2) to ensure complete cyclization.
- Solvent : Acetone for solubility and reaction homogeneity.
- Purification : Recrystallization from ethanol/water mixtures to isolate the ester product .
- Optimization : Adjust reaction time (typically 4–6 hours) and temperature (60–80°C) to minimize side products. Monitor via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- X-ray crystallography : Resolve crystal structure using SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) to confirm bond lengths and dihedral angles. Refinement parameters (R1 < 0.05) ensure accuracy .
- NMR spectroscopy :
- ¹H NMR : Identify methyl (δ 2.5–3.0 ppm) and ester groups (δ 3.8–4.0 ppm).
- ¹⁹F NMR : Confirm trifluoromethyl resonance (δ -60 to -65 ppm).
- IR spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Q. How can researchers initially screen the biological activity of this compound, and what assay design considerations are critical?
- Assay Design :
- Antimicrobial screening : Use agar diffusion assays (e.g., against E. coli or S. aureus) with concentrations ranging from 1–100 μM.
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays.
- Key Considerations :
- Account for the compound’s lipophilicity (logP ~2.5) to ensure cellular uptake.
- Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response validation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound derivatives?
- Methodology :
- Comparative studies : Replicate assays under standardized conditions (pH, temperature, solvent).
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required).
- Structural validation : Cross-check NMR and X-ray data to rule out isomerism or polymorphic effects .
Q. How can reaction parameters be systematically optimized to enhance the purity of this compound during synthesis?
- Design of Experiments (DOE) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design.
- Key Findings :
- Optimal yield (85%) is achieved at 70°C with acetone/water (3:1 v/v).
- Catalyst screening (e.g., p-toluenesulfonic acid) reduces side reactions .
Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Validate with experimental IC₅₀ values.
- DFT calculations : Calculate electrostatic potential maps (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites .
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) while maintaining thiazole core integrity?
- Derivatization strategies :
- Ester modification : Replace methyl ester with ethyl or benzyl groups to alter bioavailability.
- Substituent introduction : Add halogens or electron-withdrawing groups at position 2 or 4.
- Screening : Synthesize derivatives via parallel synthesis and test in cytotoxicity assays (e.g., MTT on HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
